molecular formula C17H25NO4 B2422438 (s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate CAS No. 911223-10-4

(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate

Cat. No. B2422438
M. Wt: 307.39
InChI Key: KECCCNNRVKAUBS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent research . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate” is characterized by a morpholine (1,4-oxazinane) motif, which has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate” include coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides .

Scientific Research Applications

Synthesis of Morpholines

  • Scientific Field : Organic Chemistry
  • Summary of Application : Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
  • Methods of Application : A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
  • Results or Outcomes : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

Preclinical Drug Metabolism Studies

  • Scientific Field : Pharmacology
  • Summary of Application : Morpholines are used in preclinical in vitro and in vivo drug metabolism studies as amine-associate receptor agonists .
  • Methods of Application : A 14C-labeled morpholine was synthesized for use in these studies .
  • Results or Outcomes : The synthesis of this 14C-labeled morpholine could potentially aid in the understanding of drug metabolism .

Synthesis of Heterocyclic Systems

  • Scientific Field : Organic Chemistry
  • Summary of Application : A new morpholine-containing heterocyclic system was synthesized from simple cis-amino alcohols of the sulfolane family .
  • Methods of Application : The synthesis involved the use of DMAD .
  • Results or Outcomes : The new morpholine-containing heterocyclic system was synthesized in moderate yield .

Preclinical Drug Metabolism Studies

  • Scientific Field : Pharmacology
  • Summary of Application : A 14C-labeled morpholine was synthesized for use in preclinical in vitro and in vivo drug metabolism studies as an amine-associate receptor agonist .
  • Methods of Application : The 14C-labeled morpholine was synthesized from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .
  • Results or Outcomes : The synthesis of this 14C-labeled morpholine could potentially aid in the understanding of drug metabolism .

Synthesis of Heterocyclic Systems

  • Scientific Field : Organic Chemistry
  • Summary of Application : A new morpholine-containing heterocyclic system was synthesized from simple cis-amino alcohols of the sulfolane family .
  • Methods of Application : The synthesis involved the use of DMAD .
  • Results or Outcomes : The new morpholine-containing heterocyclic system was synthesized in moderate yield .

Preclinical Drug Metabolism Studies

  • Scientific Field : Pharmacology
  • Summary of Application : A 14C-labeled morpholine was synthesized for use in preclinical in vitro and in vivo drug metabolism studies as an amine-associate receptor agonist .
  • Methods of Application : The 14C-labeled morpholine was synthesized from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .
  • Results or Outcomes : The synthesis of this 14C-labeled morpholine could potentially aid in the understanding of drug metabolism .

Safety And Hazards

The safety and hazards associated with “(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate” are not explicitly mentioned in the available literature. It is advised that this compound is used for research purposes only .

properties

IUPAC Name

tert-butyl (2S)-2-(phenylmethoxymethyl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-10-21-15(11-18)13-20-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECCCNNRVKAUBS-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-Tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate

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